molecular formula C15H22N4O2 B12343802 6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione

6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12343802
M. Wt: 290.36 g/mol
InChI Key: BHNNWPISFCLBNO-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a butylamino group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable diazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and butylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-benzyl-5-ethylamino-1H-pyrimidine-2,4-dione
  • 6-Amino-1-benzyl-5-bromouracil

Uniqueness

6-Amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

6-amino-1-benzyl-5-(butylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H22N4O2/c1-2-3-9-17-12-13(16)19(15(21)18-14(12)20)10-11-7-5-4-6-8-11/h4-8,12-13,17H,2-3,9-10,16H2,1H3,(H,18,20,21)

InChI Key

BHNNWPISFCLBNO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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